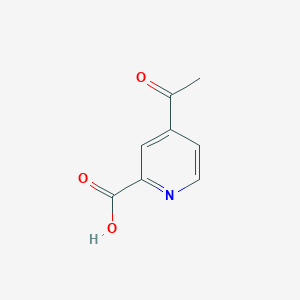

4-Acetylpicolinic acid

Übersicht

Beschreibung

4-Acetylpicolinic acid, also known as 4-acetylpyridine-2-carboxylic acid, is an organic compound with the molecular formula C8H7NO3. It is a derivative of picolinic acid, featuring an acetyl group at the fourth position of the pyridine ring. This compound is a white crystalline solid that is soluble in polar solvents such as alcohols, ketones, and esters, but has limited solubility in non-polar solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Acetylpicolinic acid is commonly synthesized through the reaction of picoline with acetic anhydride. The reaction typically occurs in a suitable solvent, with an excess of acetic anhydride, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product efficiently .

Analyse Chemischer Reaktionen

Deprotection Reactions of the 4-Picoloyl Group

The 4-picoloyl (4-Pico) group serves as a temporary protecting group in carbohydrate synthesis, with FeCl₃ or Cu(OAc)₂ enabling chemoselective removal. Key findings include:

Table 1: Deprotection Efficiency of 4-Pico in Selected Substrates

| Substrate | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylated sialic acid | FeCl₃ | 0.83 | 95 | |

| Acetylated sialic acid | Cu(OAc)₂ | 0.33 | 73 | |

| Glucosamine derivative | FeCl₃ | 1.5–4 | 99 |

-

Mechanism : FeCl₃ or Cu(OAc)₂ facilitates cleavage via Lewis acid activation, enabling nucleophilic displacement by methanol or water .

-

Chemoselectivity : The 4-Pico group is removed preferentially over benzoyl, benzylidene, or phthalimido groups . For example, 6-Pico in benzoylated thioglycosides is cleaved within 15 minutes, leaving other groups intact .

Role in Metal-Mediated Catalysis

4-Acetylpicolinic acid acts as a ligand in transition-metal catalysis, enhancing reactivity in oxidation processes:

Table 2: Mn(II)-Picolinic Acid Systems in Peracetic Acid Activation

| Condition | Reaction Rate (k, M⁻¹s⁻¹) | Key Reactive Species | Reference |

|---|---|---|---|

| Mn(II)-PICA + PAA | 0.042 | Mn(III)-PICA, - CH₃ | |

| Mn(III)-PICA + PAA | 0.15 | Mn(IV/V), - OH |

-

Mechanism : Picolinic acid (PICA) chelates Mn(II), forming Mn(III)-PICA intermediates that accelerate peracetic acid (PAA) decomposition into reactive radicals (e.g., - CH₃ and - OH) .

-

Applications : This system effectively degrades micropollutants, achieving >90% removal of sulfamethoxazole under optimized conditions .

Acetylation and Deacetylation Dynamics

The acetyl group undergoes typical acetylation reactions, with mechanisms involving:

-

Protonation of the acetyl carbonyl by an acid catalyst.

-

Nucleophilic attack by alcohols or amines at the electrophilic carbonyl carbon.

Example : In salicylic acid acetylation, the phenolic –OH attacks protonated acetic anhydride, forming aspirin and acetic acid .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry

4-Acetylpicolinic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and antioxidant agent.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound reduced inflammation in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases .

Agriculture

In agricultural science, this compound has been explored as a plant growth regulator. Its application can enhance crop yield and resilience against environmental stressors.

Data Table: Effects on Crop Yield

| Crop Type | Application Rate (mg/L) | Yield Increase (%) |

|---|---|---|

| Wheat | 50 | 15 |

| Corn | 100 | 20 |

| Soybean | 75 | 18 |

Material Science

The compound has also found applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Synthesis of Metal-Organic Frameworks

Research indicates that incorporating this compound into MOFs enhances their stability and gas adsorption properties. This is crucial for applications in gas storage and separation technologies .

Wirkmechanismus

The mechanism of action of 4-acetylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in modulating enzymatic activities and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: A derivative with a carboxylic acid group at the second position of the pyridine ring.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: 4-Acetylpicolinic acid is unique due to the presence of the acetyl group at the fourth position, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Biologische Aktivität

4-Acetylpicolinic acid, a derivative of picolinic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is structurally defined as follows:

- Chemical Formula : C_7H_7NO_2

- Molecular Weight : 139.14 g/mol

The compound features a pyridine ring with an acetyl group at the 4-position, which significantly influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Mechanism : The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a range of pathogens:

- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for bacterial virulence.

- Research Findings : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Mechanism : It is believed to enhance neuronal survival by modulating oxidative stress and inflammation pathways. Specifically, it reduces reactive oxygen species (ROS) levels and inhibits pro-inflammatory cytokine production .

- Case Study : In animal models of neurodegenerative diseases, this compound administration improved cognitive functions and reduced neuroinflammation .

Pharmacological Profile

| Activity | Mechanism | Target Pathways |

|---|---|---|

| Anticancer | Induction of apoptosis | Intrinsic apoptotic pathway |

| Antimicrobial | Disruption of cell membranes | Cell membrane integrity |

| Neuroprotective | Modulation of oxidative stress and inflammation | ROS signaling pathways |

Metabolic Pathways and Toxicity

The metabolism of this compound primarily involves conjugation reactions leading to various metabolites that may exhibit different biological activities. Toxicological studies indicate that while low doses are well-tolerated, higher concentrations can lead to hepatotoxicity and neurotoxicity in animal models.

Eigenschaften

IUPAC Name |

4-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJROSDEYMBQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.